molecular formula C9H11NS B13087725 N-(2-methylphenyl)ethanethioamide CAS No. 35274-15-8

N-(2-methylphenyl)ethanethioamide

Cat. No.: B13087725
CAS No.: 35274-15-8
M. Wt: 165.26 g/mol
InChI Key: ZCXXWFGENUVISX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)ethanethioamide is a thioamide derivative characterized by a thioacetamide backbone (CH3C(S)NH–) substituted with a 2-methylphenyl group at the nitrogen atom. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

35274-15-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-(2-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H11NS/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

ZCXXWFGENUVISX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis:

Industrial Production Methods:

  • Industrial production methods for N-(O-TOLYL)ETHANETHIOAMIDE are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(O-TOLYL)ETHANETHIOAMIDE involves its interaction with biological molecules through its thioamide group. The thioamide group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which can affect various molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) N-(2-Methoxyphenyl)ethanethioamide (CAS 29277-46-1)

  • Molecular Formula: C9H11NOS
  • Molecular Weight : 181.26 g/mol
  • Key Differences: The 2-methoxy group (–OCH3) is electron-donating, enhancing resonance stabilization of the aromatic ring compared to the 2-methyl group (–CH3), which is weakly electron-donating via hyperconjugation.
  • Synthesis : Prepared via thioacylation of 2-methoxyaniline using thioacylating agents such as thiobenzimidazolones or thiophthalimides.

(b) 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

  • Molecular Formula: C15H10F3NOS
  • Molecular Weight : 310.05 g/mol
  • Key Differences :
    • Incorporates a trifluoromethyl (–CF3) group, which is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions.
    • The ketone group (C=O) adjacent to the thioamide enhances conjugation, stabilizing the molecule but reducing nucleophilicity compared to This compound .

Thioamides with Extended Aromatic Systems

N-(Naphthalen-1-yl)ethanethioamide

  • Molecular Formula : C12H11NS
  • Molecular Weight : 201.29 g/mol
  • Key Properties: Boiling Point: 337.1°C (vs. lower bp expected for this compound due to smaller aromatic system). Density: 1.223 g/cm³.

Thioamides with Electron-Withdrawing Substituents

N,N-Dimethyl-2-phenylsulfanyl-thioacetamide (CAS 76454-68-7)

  • Molecular Formula : C10H13NS2
  • Molecular Weight : 211.34 g/mol
  • Key Differences: The dimethylamino group (–N(CH3)2) and phenylsulfanyl (–SPh) substituents create a sterically hindered environment, reducing accessibility for nucleophilic attacks. Higher thermal stability due to sulfur’s electronegativity and the rigidity of the sulfanyl group.

Research Findings and Trends

  • Synthetic Efficiency : Ynamide-mediated routes (e.g., Wang et al., 2022) offer higher yields (>80%) for thioamides compared to classical thiophthalimide methods (60–70%).
  • Electronic Effects : Electron-donating groups (e.g., –CH3, –OCH3) enhance thioamide stability but reduce electrophilicity, whereas electron-withdrawing groups (e.g., –CF3) increase reactivity in cross-coupling reactions.
  • Biological Relevance : Thioamides with bulky aromatic substituents (e.g., naphthyl) show promise as protease inhibitors due to improved binding affinity.

Biological Activity

N-(2-methylphenyl)ethanethioamide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound, also known as thioamide, features a thioamide functional group attached to a 2-methylphenyl moiety. Its chemical formula can be represented as C9H11NSC_9H_{11}NS. The presence of the thioamide group is crucial as it influences the compound's reactivity and interaction with biological macromolecules.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The thioamide group can form hydrogen bonds and coordinate with metal ions, potentially leading to enzyme inhibition. This interaction can result in diverse biological effects, such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Research Findings

Numerous studies have investigated the biological activity of this compound. Key findings include:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.
  • Cytotoxicity Tests : Research involving cancer cell lines has indicated that the compound may induce apoptosis in malignant cells. Specific assays revealed that it inhibits cell proliferation at micromolar concentrations.
  • Mechanistic Insights : Studies utilizing molecular docking simulations highlighted potential binding sites on target proteins, suggesting that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
  • Case Study on Anticancer Activity :
    • In a preliminary investigation using human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundThioamide group with 2-methylphenylAntimicrobial, AnticancerSpecific substitution enhances reactivity
N-(4-methylphenyl)ethanethioamideThioamide group with 4-methylphenylAntimicrobialDifferent substitution pattern affects activity
2-Cyano-N-(4-methylphenyl)thioacetamideCyano and thioamide groupsAntimicrobial, AntitumorContains cyano group enhancing reactivity

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